molecular formula C8H7BrFNO B1406018 2-Bromo-3-fluoro-N-methylbenzamide CAS No. 1515410-78-2

2-Bromo-3-fluoro-N-methylbenzamide

Cat. No.: B1406018
CAS No.: 1515410-78-2
M. Wt: 232.05 g/mol
InChI Key: KZALMVSYONYYEH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and a methyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-N-methylbenzamide typically involves multiple steps:

    Amide Condensation: The initial step involves the condensation of 2-bromo-3-fluorobenzoic acid with methylamine to form the corresponding amide.

    Methylation: The amide is then methylated using methyl iodide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and reactant ratios, are carefully controlled to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-3-fluoro-N-methylbenzamide .

Scientific Research Applications

2-Bromo-3-fluoro-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it blocks the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment. This inhibition disrupts the signaling pathways mediated by androgen receptors, which is crucial in the treatment of certain cancers .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with different substitution positions.

    2-Fluoro-3-bromo-N-methylbenzamide: Similar structure with reversed positions of bromine and fluorine.

    N-Methyl-4-bromo-2-fluorobenzamide: Another positional isomer with different biological activity.

Uniqueness

2-Bromo-3-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and materials .

Properties

IUPAC Name

2-bromo-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALMVSYONYYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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